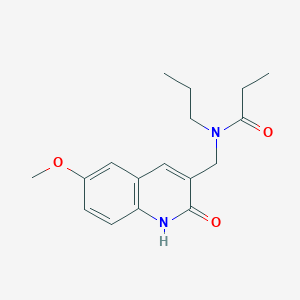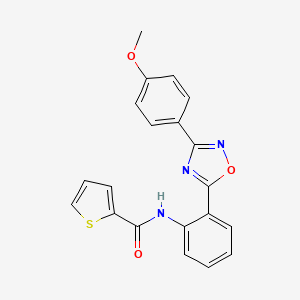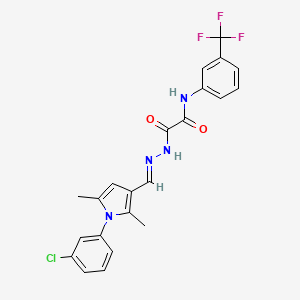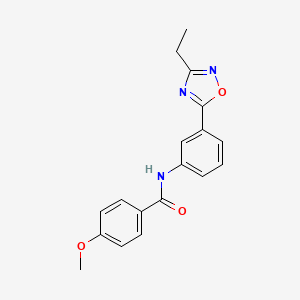
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide, also known as HM-3, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and is known to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been found to inhibit the activity of several enzymes involved in cancer progression and inflammation, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phospholipase A2 (PLA2). N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
实验室实验的优点和局限性
One of the major advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been shown to exhibit potent anti-cancer and anti-inflammatory effects in vitro and in vivo. However, there are some limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in lab experiments. One of the limitations is its low solubility in water, which may affect its bioavailability. In addition, the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is not fully understood, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for the research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide. One of the directions is to further investigate the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide and its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to develop new synthetic methods for the production of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide with improved yields and purity. Finally, future research could focus on the development of new derivatives of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide with enhanced anti-cancer and anti-inflammatory properties.
Conclusion
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide exhibits anti-cancer, anti-inflammatory, and antioxidant properties and has been shown to inhibit the growth of cancer cells and induce apoptosis. The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has several advantages as a potential therapeutic agent, but there are also some limitations to its use in lab experiments. There are several future directions for the research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide, including further investigation of its mechanism of action and the development of new derivatives with enhanced properties.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with 4-methoxy-N-phenylbenzamide in the presence of a suitable catalyst. The resulting product is purified through column chromatography to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide. This synthetic method has been optimized to obtain high yields and purity of the compound.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These properties make N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
属性
IUPAC Name |
4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-8-13-23-19(14-17)15-20(24(28)26-23)16-27(21-6-4-3-5-7-21)25(29)18-9-11-22(30-2)12-10-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEYSORYFLIRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


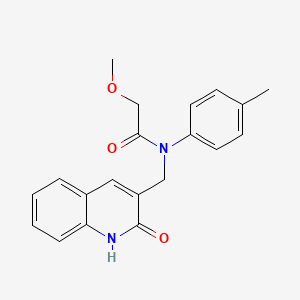


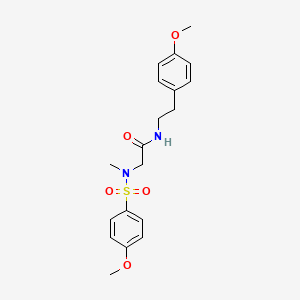
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)

![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)

